molecular formula C10H7F4N3 B3297632 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-09-6

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B3297632
CAS RN: 895929-09-6
M. Wt: 245.18 g/mol
InChI Key: FIKZUMYTIFYXAB-UHFFFAOYSA-N
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Description

The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It likely contains a pyrazole group (a five-membered ring with three carbon atoms and two nitrogen atoms) and a benzyl group (a benzene ring attached to a CH2 group) that is substituted with four fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2,3,5,6-tetrafluorobenzyl alcohol have been synthesized from 2,3,5,6-tetrafluorobenzoic acids by reacting with sodium boranate, followed by an alkylating agent .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis Methods : The study by Szlachcic et al. (2017) discusses a regioselective synthesis method for substituted 1H-pyrazolo[3,4-b]quinolines (PQ), a class of compounds that includes variants like 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine. This synthesis is significant for the facile production of nitrogen heterocycles with high-fluorescence intensity, useful in organic light-emitting diodes (OLEDs) (Szlachcic et al., 2017).

  • Structural Characterization : The work by Becerra et al. (2021) demonstrates the efficient synthesis and full characterization of related pyrazol-5-amine derivatives, emphasizing the importance of structural understanding for the development of further applications (Becerra, Rojas, & Castillo, 2021).

Biological and Chemical Activities

  • Antibacterial and Antifungal Properties : Raju et al. (2010) synthesized substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, demonstrating potent antibacterial and antifungal activities, which may be relevant for similar structures like 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine (Raju et al., 2010).

  • Chemical Reactions and Synthesis : The research by Özkınalı et al. (2018) on new pyrazole Schiff bases containing azo groups, including pyrazole-5-amine derivatives, provides insight into the chemical reactions and synthesis methods that could be applicable to 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine (Özkınalı et al., 2018).

  • Catalytic Applications : Xu et al. (2020) explored the use of a Cu(I)–N-heterocyclic carbene complex in catalyzing amination reactions involving pyrazoles. This study highlights the potential catalytic applications of pyrazole derivatives in synthesizing substituted pyrazoles (Xu, Li, Wang, & Fu, 2020).

Advanced Material Applications

  • Organic Light-Emitting Diodes (OLEDs) : The study by Szlachcic et al. (2017) also notes the use of high-fluorescence intensity nitrogen heterocycles in OLEDs. The specific properties of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine could contribute significantly to the development of new OLED materials (Szlachcic et al., 2017).

properties

IUPAC Name

1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-6-3-7(12)10(14)5(9(6)13)4-17-2-1-8(15)16-17/h1-3H,4H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZUMYTIFYXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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